

An In-depth Technical Guide to Methyl 4-pyridylacetate: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: *Methyl 4-pyridylacetate*

Cat. No.: *B1295237*

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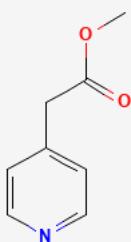
Abstract

Methyl 4-pyridylacetate is a pivotal chemical intermediate, extensively utilized in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. Its unique structure, featuring a pyridine ring and a methyl ester functional group, offers versatile reactivity for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of **Methyl 4-pyridylacetate**, including its chemical identity, physicochemical properties, detailed synthesis and purification protocols, spectroscopic data with analysis, and its applications in drug discovery and development.

Chemical Identity and Structure

Methyl 4-pyridylacetate, also known as methyl 2-(pyridin-4-yl)acetate, is a heterocyclic compound with the chemical formula $C_8H_9NO_2$.^[1]

Chemical Structure:

Table 1: Chemical Identifiers of **Methyl 4-pyridylacetate**

Identifier	Value
CAS Number	29800-89-3 [1]
Molecular Formula	C ₈ H ₉ NO ₂ [1]
Molecular Weight	151.16 g/mol [1]
IUPAC Name	methyl 2-(pyridin-4-yl)acetate [1]
Synonyms	4-Pyridineacetic acid, methyl ester; Methyl 4-pyridinylacetate; Methyl pyridin-4-ylacetate [1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Methyl 4-pyridylacetate** is crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data of **Methyl 4-pyridylacetate**

Property	Value
Appearance	Liquid
Boiling Point	Not readily available
Melting Point	Not readily available
Density	Not readily available
Solubility	Soluble in most organic solvents.
pKa	Not readily available

Synthesis and Purification

The synthesis of **Methyl 4-pyridylacetate** can be achieved through the esterification of 4-pyridylacetic acid. While a specific, detailed protocol for the direct synthesis of **Methyl 4-pyridylacetate** is not readily available in the provided search results, a general procedure for the synthesis of pyridylacetic acid esters can be adapted. One common method involves the reaction of the corresponding pyridylacetic acid with methanol in the presence of an acid catalyst.

General Experimental Protocol for Esterification

A representative procedure for the synthesis of a pyridylacetic acid ester involves the following steps:

- Reaction Setup: To a solution of the pyridylacetic acid in the corresponding alcohol (in this case, methanol), a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) is added.
- Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the equilibrium towards the ester product.
- Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

- Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography.

A synthesis of the hydrochloride salt of **Methyl 4-pyridylacetate** has been reported from the reaction of ethyl 4-pyridylacetate with methanol and thionyl chloride.[\[2\]](#)

Purification Methods

Purification of the final product is critical to ensure its suitability for subsequent applications.

Common purification techniques for esters like **Methyl 4-pyridylacetate** include:

- Distillation: Vacuum distillation is often employed for liquid esters to separate them from non-volatile impurities and solvents.
- Recrystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) The choice of solvent is crucial and is typically determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
- Column Chromatography: For the removal of closely related impurities, column chromatography using silica gel or alumina as the stationary phase and an appropriate eluent system is a powerful technique.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of **Methyl 4-pyridylacetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts for **Methyl 4-pyridylacetate**

Atom	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
Pyridine C2-H, C6-H	~8.5 (d)	~150
Pyridine C3-H, C5-H	~7.3 (d)	~124
Pyridine C4	-	~145
-CH ₂ -	~3.7 (s)	~41
-C(O)O-	-	~171
-OCH ₃	~3.6 (s)	~52

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands for **Methyl 4-pyridylacetate**

Functional Group	Wavenumber (cm ⁻¹)	Description
C=O (Ester)	~1740	Strong, sharp absorption
C-O (Ester)	~1250-1100	Strong absorption
C=N, C=C (Pyridine)	~1600-1450	Medium to weak absorptions
C-H (Aromatic)	~3100-3000	Medium absorptions
C-H (Aliphatic)	~3000-2850	Medium absorptions

A strong peak around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for **Methyl 4-pyridylacetate** would be observed

at m/z 151. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, m/z 31) and the loss of the carboalkoxy group (-COOCH₃, m/z 59).[\[10\]](#)[\[11\]](#)[\[12\]](#)

Applications in Drug Discovery and Development

Methyl 4-pyridylacetate serves as a crucial building block in the synthesis of various pharmaceutical agents. The pyridine moiety is a common feature in many drugs, contributing to their biological activity and pharmacokinetic properties.[\[13\]](#)[\[14\]](#)

Role as a Synthetic Intermediate

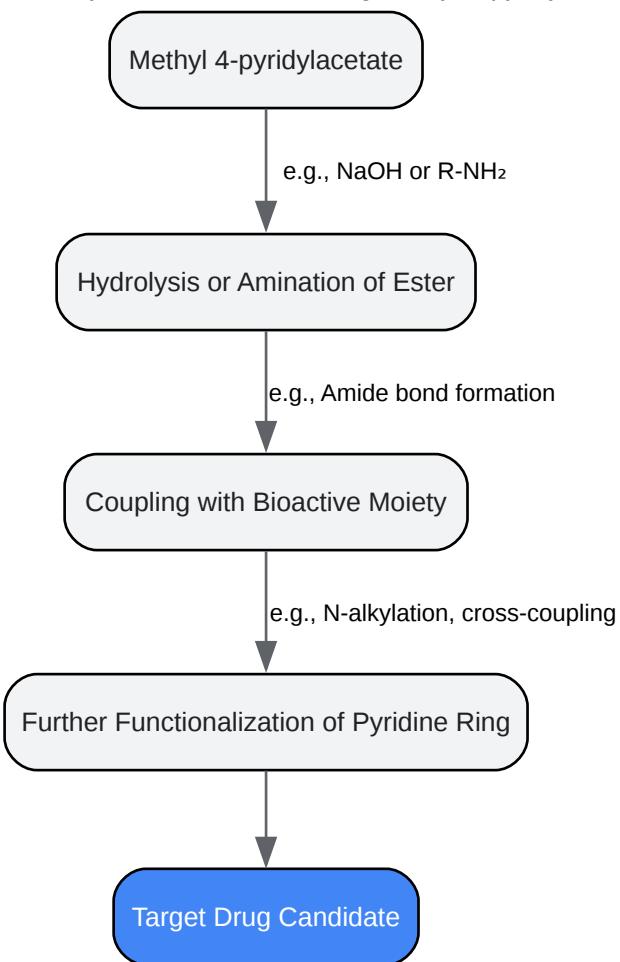
The ester functionality of **Methyl 4-pyridylacetate** can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for further molecular elaboration. The pyridine ring can undergo various transformations, including N-alkylation and substitution reactions, allowing for the introduction of diverse substituents.

While specific examples of drugs synthesized directly from **Methyl 4-pyridylacetate** are not detailed in the provided search results, the broader class of pyridylacetic acid derivatives is of significant interest in medicinal chemistry. These derivatives have been explored for a range of therapeutic targets.

Logical Workflow for a Potential Synthetic Application

The following diagram illustrates a generalized workflow where **Methyl 4-pyridylacetate** could be utilized as a starting material in a drug discovery program.

General Synthetic Workflow Using Methyl 4-pyridylacetate

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Caption: Generalized synthetic route starting from **Methyl 4-pyridylacetate**.

Conclusion

Methyl 4-pyridylacetate is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. A comprehensive understanding of its chemical properties, synthesis, and reactivity is essential for researchers and scientists working in these fields. This technical guide has provided a detailed overview of these aspects, aiming to facilitate its effective use in the development of novel and important molecules. Further research into the biological activities of its derivatives is likely to uncover new therapeutic applications.

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